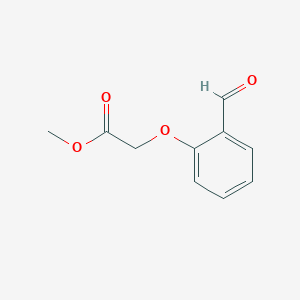

Methyl (2-formylphenoxy)acetate

Cat. No. B1587833

Key on ui cas rn:

40359-34-0

M. Wt: 194.18 g/mol

InChI Key: BRNZMMUFVVXGGN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05849788

Procedure details

2. Approximately 509 g of the starting compound, salicylaldehyde (1) was introduced into a 4-liter Erlenmeyer flask with powdered potassium carbonate (569 g), dimethylformamide (1,000 ml), and methyl chloroacetate (478 g) and mechanically stirred at 65° C. for about 24 hours. The stirring was stopped and the reaction mixture cooled to 25° C. The mixture was poured into cold water (0° C.) while stirring vigorously. An oil separated that suddenly solidified. Stirring was continued for 30 minutes and the solid isolated by filtration. The product was washed with water (2×1,000 ml) and pressed dry. The product can also be dried in vacuo at 25° C. A small sample (approx. 2 g) was purified by distillation. The boiling range of the pure product is 124°-128° C. at 2 mm Hg and has a melting temperature range of about 50.2°-50.6° C.

[Compound]

Name

starting compound

Quantity

509 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH:1](=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].C(=O)([O-])[O-].[K+].[K+].CN(C)C=O.Cl[CH2:22][C:23]([O:25][CH3:26])=[O:24]>O>[CH:1]([C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[O:4][CH2:22][C:23]([O:25][CH3:26])=[O:24])=[O:9] |f:1.2.3|

|

Inputs

Step One

[Compound]

|

Name

|

starting compound

|

|

Quantity

|

509 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=1C(O)=CC=CC1)=O

|

|

Name

|

|

|

Quantity

|

569 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

|

Name

|

|

|

Quantity

|

478 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(=O)OC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

65 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

mechanically stirred at 65° C. for about 24 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture cooled to 25° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

while stirring vigorously

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An oil separated

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was continued for 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solid isolated by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

The product was washed with water (2×1,000 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

pressed dry

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product can also be dried in vacuo at 25° C

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

A small sample (approx. 2 g) was purified by distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is 124°-128° C. at 2 mm Hg

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a melting temperature range of about 50.2°-50.6° C.

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(=O)C1=C(OCC(=O)OC)C=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |